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Compound of Interest

Compound Name: Levomepromazine

Cat. No.: B1675116

This document provides a detailed protocol for the quantification of levomepromazine in
human plasma using a High-Performance Liquid Chromatography (HPLC) system with
Ultraviolet (UV) detection. This method is intended for researchers, scientists, and drug
development professionals requiring a reliable and validated assay for pharmacokinetic
studies, therapeutic drug monitoring, and clinical trials.

Introduction

Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic drug
with antipsychotic, analgesic, and antiemetic properties.[1] Accurate and precise measurement
of its concentration in plasma is crucial for understanding its pharmacokinetic profile and for
therapeutic drug monitoring to ensure efficacy and safety.[2] This application note describes a
robust HPLC-UV method for the determination of levomepromazine in human plasma,
including sample preparation, chromatographic conditions, and comprehensive method
validation.

Principle of the Method

This method involves the extraction of levomepromazine and an internal standard (IS) from
human plasma, followed by separation and quantification using reversed-phase HPLC with UV
detection. The chromatographic separation is achieved on a C8 or C18 analytical column with
an isocratic mobile phase. Detection is performed at a UV wavelength where
levomepromazine exhibits significant absorbance.
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Materials and Reagents

+ Levomepromazine reference standard

 Internal Standard (e.g., Loxapine or Desmethylclomipramine)[2][3]
o HPLC grade acetonitrile, methanol, and water

e Phosphate buffer

e Triethylamine

e Orthophosphoric acid

» Solid-Phase Extraction (SPE) cartridges (e.g., C1 or C18)[2]

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

e HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV
detector.

e Analytical Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 pm).

» Mobile Phase: A mixture of acetonitrile and a phosphate buffer. Acommon composition is
acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v).

e Flow Rate: 1.0 mL/min.
¢ Injection Volume: 20 pL
o Column Temperature: Ambient or controlled at 30°C.

e UV Detection Wavelength: 254 nm.

Experimental Protocols
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o Stock Solutions: Prepare stock solutions of levomepromazine and the internal standard
(e.g., 1 mg/mL) in methanol.

o Working Standard Solutions: Prepare working standard solutions by serially diluting the stock
solution with the mobile phase to obtain a range of concentrations for the calibration curve.

o Calibration Standards and QC Samples: Spike appropriate volumes of the working standard
solutions into drug-free human plasma to prepare calibration standards and quality control
samples at low, medium, and high concentrations.

A reliable method for sample pre-treatment is solid-phase extraction (SPE).
o Conditioning: Condition a C1 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

e Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal
standard and vortex. Load the mixture onto the conditioned SPE cartridge.

e Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

o Elution: Elute levomepromazine and the internal standard with 1 mL of methanol or another
suitable organic solvent.

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen. Reconstitute the residue in a known volume (e.g., 200 uL) of the mobile phase.

« Injection: Inject a portion of the reconstituted sample into the HPLC system.
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Sample Preparation Workflow
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Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction
(SPE).

Method Validation
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The developed method should be validated according to standard guidelines for bioanalytical
method validation.

The linearity of the method is determined by analyzing a series of calibration standards over a
specified concentration range. A linear relationship was observed for levomepromazine over
the concentration range of 10-300 ng/mL. Another study demonstrated linearity between 25
and 800 pg/L with a coefficient of determination (r?) > 0.999.

Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC
samples at different concentrations on the same day and on different days, respectively. The
precision, expressed as the relative standard deviation (RSD%), should be less than 15%, and
the accuracy should be within 85-115%. Studies have shown RSD values for precision to be
lower than 4.9% and mean accuracy values higher than 92%. Another study reported between-
and within-day assay variations commonly below 5% and accuracy varying between 95% and
105%.

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with
acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can
be detected. The lower limit of quantification for levomepromazine has been reported to be
4.1 pg/L.

The extraction recovery of levomepromazine from plasma is determined by comparing the
peak areas of the analyte from extracted samples with those of unextracted standards. Good
extraction yields of over 91% have been achieved using solid-phase extraction. Another study
reported recovery in human plasma to be between 85% and 110%.
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Method Validation Parameters
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Caption: Logical relationship of key HPLC-UV method validation parameters.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for
levomepromazine quantification in plasma.
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Table 1: Chromatographic Conditions and Performance

Parameter Value Reference

HPLC Column C8 Reversed-Phase

Acetonitrile:Phosphate Buffer
Mobile Phase (pH 2.0, 34 mM) with 0.3%
Triethylamine (29:71, v/v)

Flow Rate 1.0 mL/min
UV Wavelength 254 nm
Internal Standard Loxapine

Table 2: Method Validation Summary

Validation Parameter Result Reference
Linearity Range 25 - 800 ug/L
Correlation Coefficient (r2) >0.999
Accuracy 95% - 105%
Precision (RSD%) <4.9%
Lower Limit of Quantification 41 pgll
(LOQ)
Extraction Recovery >91%
Conclusion

The described HPLC-UV method provides a sensitive, accurate, and reliable approach for the
quantification of levomepromazine in human plasma. The detailed protocol and validation data
presented in this application note will be valuable for researchers and clinicians involved in the
therapeutic monitoring and pharmacokinetic evaluation of levomepromazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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